molecular formula C20H20N2O4 B501161 2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile CAS No. 860648-65-3

2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B501161
CAS No.: 860648-65-3
M. Wt: 352.4g/mol
InChI Key: WAODMRRCTOQKSX-UHFFFAOYSA-N
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Description

2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[3,2-b]pyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-b]pyran core, followed by the introduction of the amino, tert-butylphenyl, hydroxymethyl, and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonitrile group would yield an amine derivative.

Scientific Research Applications

2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide
  • Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate

Uniqueness

What sets 2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile apart is its unique pyrano[3,2-b]pyran core, which imparts distinct chemical and biological properties. This structural feature may confer advantages in terms of stability, reactivity, and interaction with biological targets.

Biological Activity

2-Amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with significant potential in various biological applications. Its molecular formula is C20H20N2O4C_{20}H_{20}N_{2}O_{4} and it has garnered attention due to its unique structural features that may confer diverse biological activities.

  • Molecular Weight : 352.39 g/mol
  • CAS Number : 860648-65-3
  • Chemical Structure : The compound contains a pyran ring fused with a carbonitrile group, along with hydroxymethyl and amino functionalities, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Below are key findings related to its biological activities:

Antioxidant Activity

Recent studies have demonstrated that derivatives of pyran compounds, including this compound, possess significant antioxidant properties. For instance, compounds in this category have been shown to effectively scavenge free radicals and inhibit lipid peroxidation in various biological models .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit the proliferation of cancer cells. The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression. Specific studies indicated that similar compounds can interact with cellular pathways to promote cancer cell death while sparing normal cells .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes linked to disease processes. For example, research on related compounds shows that they can act as inhibitors of cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. These inhibitors may prevent the breakdown of acetylcholine, enhancing neurotransmission in affected individuals .

Data Table: Biological Activities of this compound

Activity Type Mechanism Reference
AntioxidantScavenging free radicals ,
AnticancerInduction of apoptosis ,
Enzyme InhibitionInhibition of cholinesterases ,

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant activity using ABTS and FRAP assays, revealing that the compound significantly reduced oxidative stress markers in cellular models.
  • Anticancer Mechanism : In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in decreased viability and increased apoptotic markers compared to controls.
  • Enzyme Interaction Studies : Molecular docking studies suggested that the compound binds effectively to the active sites of cholinesterase enzymes, indicating potential for therapeutic development against Alzheimer's disease.

Properties

IUPAC Name

2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-20(2,3)12-6-4-11(5-7-12)16-14(9-21)19(22)26-17-15(24)8-13(10-23)25-18(16)17/h4-8,16,23H,10,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAODMRRCTOQKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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